The compound has the CAS number 1396636-81-9 and is recognized for its structure that incorporates both a pyrazole and a diazepane moiety, along with a sulfonyl group attached to a fluorinated methoxyphenyl ring. This classification aligns it with compounds that exhibit biological activity, particularly in inhibiting specific kinases involved in cellular signaling pathways .
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane hydrochloride typically involves several key steps:
Technical parameters such as temperature, pressure, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis .
The molecular formula of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane hydrochloride is CHClFNOS, with a molecular weight of approximately 418.9 g/mol.
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and X-ray crystallography for detailed conformation studies .
The compound may undergo various chemical reactions relevant to its functionality:
Understanding these reactions is critical for predicting metabolic pathways and potential interactions within biological systems .
As a kinase inhibitor, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane hydrochloride likely exerts its effects by binding to specific kinase enzymes involved in cell signaling pathways.
Quantitative data such as IC values against specific kinases would provide insights into its potency and specificity .
The physical properties of this compound include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for drug formulation .
The primary applications of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane hydrochloride lie in medicinal chemistry:
The ongoing research into small molecule inhibitors highlights their importance in developing targeted therapies that improve patient outcomes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2